1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid

Catalog No.
S6445565
CAS No.
1314739-01-9
M.F
C10H8BrFO2
M. Wt
259.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxyli...

CAS Number

1314739-01-9

Product Name

1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid

IUPAC Name

1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

InChI

InChI=1S/C10H8BrFO2/c11-8-2-1-6(12)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

VNGYBOIHEQCFBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)F)Br)C(=O)O

1-(2-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid functional group, and a phenyl ring substituted with both bromine and fluorine atoms. Its molecular formula is C10H8BrFO2, and it has a molecular weight of approximately 259.07 g/mol. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and agrochemical development due to the reactivity imparted by its halogen substituents and the carboxylic acid group.

  • Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
  • Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
  • Esterification: The carboxylic acid functionality allows for ester formation with alcohols.
  • Cross-Coupling Reactions: The bromo substituent can facilitate cross-coupling reactions such as Suzuki or Negishi reactions.

The synthesis of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves several steps:

  • Bromination: Starting from 2-fluorophenylacetic acid, bromination occurs using bromine sources such as phosphorus tribromide to yield 2-bromo-5-fluorophenylacetic acid.
  • Cyclopropanation: The resulting compound is then reacted with cyclopropanecarboxylic acid in the presence of dehydrating agents like thionyl chloride to form the desired cyclopropane derivative.
  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography.

The compound serves as a versatile intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Development: It is utilized in the design of new drug candidates due to its unique structural properties.
  • Agrochemicals: Investigated for potential use in developing new agricultural chemicals with enhanced efficacy.
  • Material Science: Employed as a building block for synthesizing novel materials with specific properties.

Studies on the interactions of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid with biological systems are ongoing. The presence of halogen atoms may enhance its binding affinity to various molecular targets, including enzymes and receptors. Understanding these interactions could provide insights into its mechanism of action and potential therapeutic applications.

1-(2-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid can be compared to several similar compounds, highlighting its unique features:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acidCyclopropane ring with a fluorine-substituted phenylLacks bromine; may exhibit different reactivity
1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acidCyclopropane ring with chlorine and fluorine substituentsDifferent halogen substitution affects reactivity
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acidCyclopropane ring with bromine and fluorine at different positionsPositioning of halogens alters biological activity

The uniqueness of 1-(2-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which may impart distinct chemical reactivity and biological properties compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.96917 g/mol

Monoisotopic Mass

257.96917 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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